molecular formula C34H35N5O5S B4295354 4-{[4-(3-{[2-(3,4-Diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}benzamide

4-{[4-(3-{[2-(3,4-Diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}benzamide

Cat. No.: B4295354
M. Wt: 625.7 g/mol
InChI Key: CUKUUPKXEAQVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(3-{[2-(3,4-Diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-{[2-(3,4-Diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step involves the sulfonation of the phthalazine core using reagents like chlorosulfonic acid or sulfur trioxide.

    Attachment of the Diethoxyphenyl Group: This can be done through a nucleophilic substitution reaction, where the diethoxyphenyl group is introduced using a suitable electrophile.

    Final Coupling: The final step involves coupling the intermediate with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-{[2-(3,4-Diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{[4-(3-{[2-(3,4-Diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[4-(3-{[2-(3,4-Diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}benzamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.

    Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions.

Comparison with Similar Compounds

Similar Compounds

    4-({4-[3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}sulfonyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    4-({4-[3-({[2-(3,4-dihydroxyphenyl)ethyl]amino}sulfonyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide: Similar structure but with hydroxy groups instead of ethoxy groups.

Uniqueness

The uniqueness of 4-{[4-(3-{[2-(3,4-Diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}benzamide lies in its specific functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-[[4-[3-[2-(3,4-diethoxyphenyl)ethylsulfamoyl]-4-methylphenyl]phthalazin-1-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35N5O5S/c1-4-43-29-17-11-23(20-30(29)44-5-2)18-19-36-45(41,42)31-21-25(12-10-22(31)3)32-27-8-6-7-9-28(27)34(39-38-32)37-26-15-13-24(14-16-26)33(35)40/h6-17,20-21,36H,4-5,18-19H2,1-3H3,(H2,35,40)(H,37,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKUUPKXEAQVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)NC5=CC=C(C=C5)C(=O)N)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[4-(3-{[2-(3,4-Diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}benzamide
Reactant of Route 2
4-{[4-(3-{[2-(3,4-Diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
4-{[4-(3-{[2-(3,4-Diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
4-{[4-(3-{[2-(3,4-Diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
4-{[4-(3-{[2-(3,4-Diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}benzamide
Reactant of Route 6
4-{[4-(3-{[2-(3,4-Diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.